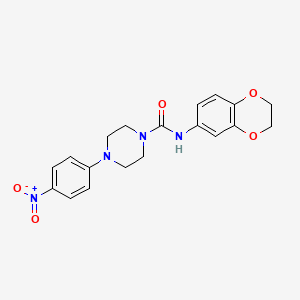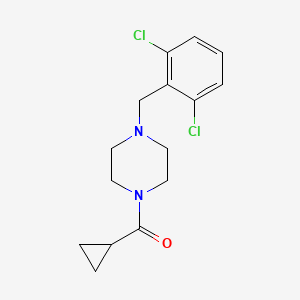![molecular formula C19H22N4O2 B4682709 N-{1-methyl-2-[2-(2-oxo-1(2H)-pyridinyl)ethyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4682709.png)
N-{1-methyl-2-[2-(2-oxo-1(2H)-pyridinyl)ethyl]-1H-benzimidazol-5-yl}butanamide
Descripción general
Descripción
N-{1-methyl-2-[2-(2-oxo-1(2H)-pyridinyl)ethyl]-1H-benzimidazol-5-yl}butanamide, commonly known as MB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MB is a benzimidazole derivative that has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular processes. MB has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, which are proteins involved in gene expression.
Biochemical and Physiological Effects:
MB has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. MB has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus. In addition, MB has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MB in lab experiments is its versatility. It can be used in a range of assays and experiments to study its biological activities. However, one limitation is that MB can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of MB. One area of research is the development of novel derivatives of MB with improved biological activities and reduced toxicity. Another area of research is the study of MB in combination with other drugs or therapies to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of MB and its potential applications in various fields.
Aplicaciones Científicas De Investigación
MB has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties. MB has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[1-methyl-2-[2-(2-oxopyridin-1-yl)ethyl]benzimidazol-5-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-3-6-18(24)20-14-8-9-16-15(13-14)21-17(22(16)2)10-12-23-11-5-4-7-19(23)25/h4-5,7-9,11,13H,3,6,10,12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCQBHPQXCCYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CCN3C=CC=CC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B4682635.png)


![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4682657.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4682663.png)
![N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B4682679.png)
![5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine)](/img/structure/B4682682.png)
![7-chloro-2-(4-ethylphenyl)-8-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4682686.png)
![2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4682693.png)
![[2-({3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4682701.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(4-chlorobenzoyl)oxime]](/img/structure/B4682723.png)
![N-(2-hydroxyethyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4682735.png)